2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran ring, an imidazole moiety, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The methylation of the benzofuran ring is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzofuran ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling Step: The final step involves coupling the benzofuran-imidazole intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the imidazole or piperidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzofuran, imidazole, and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Methylating Agents: Methyl iodide, dimethyl sulfate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the imidazole ring could produce imidazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(methyl)piperidin-1-yl)ethanone
- 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(ethyl)piperidin-1-yl)ethanone
- 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(propyl)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the presence of the imidazole moiety. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-21-24-9-12-26(21)14-18-7-10-25(11-8-18)22(27)13-19-15-28-23-17(3)16(2)5-6-20(19)23/h5-6,9,12,15,18H,4,7-8,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSHROZDUGWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)CC3=COC4=C3C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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